molecular formula C30H18O11 B1654456 Oxyskyrin CAS No. 23310-12-5

Oxyskyrin

Cat. No.: B1654456
CAS No.: 23310-12-5
M. Wt: 554.5 g/mol
InChI Key: BTHHWOXILLICEL-UHFFFAOYSA-N
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Description

Oxyskyrin is a dimeric anthraquinone derivative produced by endophytic fungi such as Penicillium pinophilum, Talaromyces spp., and Talaromyces wortmannii. It belongs to the anthraquinone class of secondary metabolites, characterized by two anthraquinone moieties linked via a C–C bond . Structurally, this compound differs from its monomeric counterparts (e.g., emodin) by the presence of additional hydroxyl groups and dimerization, which enhances its redox activity and bioactivity . This compound has been isolated from diverse fungal sources, including Aloe vera-associated T. wortmannii and marine sponge-derived Talaromyces strains, highlighting its ecological versatility .

Properties

CAS No.

23310-12-5

Molecular Formula

C30H18O11

Molecular Weight

554.5 g/mol

IUPAC Name

2,4,5-trihydroxy-7-methyl-1-[2,4,5-trihydroxy-7-(hydroxymethyl)-9,10-dioxoanthracen-1-yl]anthracene-9,10-dione

InChI

InChI=1S/C30H18O11/c1-9-2-11-19(13(32)3-9)29(40)23-17(36)6-15(34)21(25(23)27(11)38)22-16(35)7-18(37)24-26(22)28(39)12-4-10(8-31)5-14(33)20(12)30(24)41/h2-7,31-37H,8H2,1H3

InChI Key

BTHHWOXILLICEL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Oxyskyrin shares structural similarities with skyrin, dicatenarin, and rugulosins but differs in hydroxylation patterns and dimerization sites. Key structural and functional distinctions include:

Compound Structural Features Bioactivity Highlights Source Organism
This compound Dimeric anthraquinone with hydroxyl groups Moderate cytotoxicity (IC₅₀: ~30–50 µg/mL in MCF-7 cells); ROS-mediated apoptosis Penicillium pinophilum
Skyrin Dimeric anthraquinone (C–C bond linkage) Higher cytotoxicity (IC₅₀: 27 µg/mL in MIA PaCa-2 cells); antibacterial against MRSA Talaromyces spp.
Dicatenarin Dimeric anthraquinone with methoxy groups Potent anticancer activity (IC₅₀: 12 µg/mL in MIA PaCa-2 cells) Penicillium spp.
Rugulosin A/B Dimeric anthraquinone with epoxy bridges Antibacterial (MIC: 16–32 µg/mL against S. aureus) Talaromyces wortmannii
Biemodin Dimeric emodin derivative First dimeric emodin isolated; moderate cytotoxicity (IC₅₀: ~25 µg/mL) Talaromyces wortmannii

Key Observations :

  • Hydroxylation and Bioactivity: The phenolic hydroxyl groups in this compound enhance its oxidative stress-inducing capacity, critical for apoptosis in cancer cells . However, skyrin and dicatenarin exhibit superior anticancer potency due to optimized redox-active moieties .
  • Antibacterial Activity: While this compound is rarely directly tested, skyrin and rugulosins show marked activity against Gram-positive pathogens like MRSA and S. aureus .
Cytotoxic and Anticancer Activity
  • This compound : Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: ~30–50 µg/mL) but is less potent than skyrin and dicatenarin in pancreatic cancer models .
  • Skyrin : Exhibits IC₅₀ values of 27 µg/mL against MIA PaCa-2 cells, linked to ROS generation and mitochondrial pathway activation .
  • Dicatenarin : The most potent compound in its class (IC₅₀: 12 µg/mL), likely due to methoxy groups enhancing membrane permeability .
Metabolic Production and Yield

This compound is produced in lower quantities compared to skyrin and other anthraquinones. For example, Penicillium silybi yields 0.05 µg/g of this compound versus 0.15 µg/g of skyrin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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